Cas no 82354-38-9 (Humantenmine)

Humantenmine structure
Humantenmine structure
Product Name:Humantenmine
CAS-nummer:82354-38-9
MF:C19H22N2O3
MW:326.389585018158
CID:726022
Update Time:2025-05-17

Humantenmine Chemische en fysische eigenschappen

Naam en identificatie

    • Humantenmine
    • Gelsenicine
    • [ "Gelsenicine", " 4,20-Didehydrogelsedine" ]
    • (3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-3′a,4′,8′,8′a-tetrahydro-1-methoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one (ACI)
    • Gelsedine, 4,20-didehydro- (ZCI)
    • (-)-Gelsenicine
    • 4,20-Dehydrogelsedine
    • Kumantenmine
    • Spiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one, 2′-ethyl-3′a,4′,8′,8′a-tetrahydro-9′-hydroxy-1-methoxy-, [3′R-(3′α,3′aβ,6′α,7′α,8′aβ)]-
    • Inchi: 1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
    • InChI-sleutel: BIGABVPVCRHEES-NWPJSNQLSA-N
    • LACHT: O=C1N(OC)C2C=CC=CC=2[C@@]21C[C@@H]1N=C([C@H]3[C@@H]1CO[C@@H]2C3)CC

Berekende eigenschappen

  • Exacte massa: 326.16300
  • Monoisotopische massa: 326.16304257 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 591
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 326.4
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 51.1Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • PSA: 51.13000
  • LogboekP: 1.99120

Humantenmine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N4030-5mg
Humantenmine
82354-38-9 99.56%
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¥1750 2025-04-15
MedChemExpress
HY-N4030-10mg
Humantenmine
82354-38-9 99.56%
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¥2800 2025-04-15
Chengdu Biopurify Phytochemicals Ltd
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82354-38-9 98%
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$96 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
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$230 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
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$160 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S0663-1 mg
Humantenmine
82354-38-9 99.13%
1mg
¥780.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G11610-5mg
Humantenmine
82354-38-9 ,HPLC≥96.5%
5mg
¥3798.0 2023-09-07
ChemScence
CS-0024481-5mg
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82354-38-9 99.88%
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$225.0 2022-04-26
ChemScence
CS-0024481-10mg
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82354-38-9 99.88%
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$360.0 2022-04-26
TRC
G253720-1mg
Gelsenicine
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$ 185.00 2022-06-04

Humantenmine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referentie
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referentie
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
3.2 Reagents: Water
Referentie
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
4.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referentie
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
4.2 Reagents: Water
Referentie
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Water ;  rt → -18 °C; 1 h, -18 °C; 1 h, -18 °C → 0 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
3.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
5.2 Reagents: Water
6.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
6.2 Reagents: Water
Referentie
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylsilane ;  30 min, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referentie
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Water
Referentie
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  50 °C
2.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylsilane ;  30 min, rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referentie
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
2.2 Reagents: Water
Referentie
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
2.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Referentie
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
2.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
5.2 Reagents: Water
Referentie
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Humantenmine Raw materials

Humantenmine Preparation Products

Humantenmine Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:82354-38-9)Gelsenicine
Ordernummer:LE12353
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:07
Prijs ($):discuss personally
E-mail:18501500038@163.com
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82354-38-9)Gelsenicine
LE12353
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail